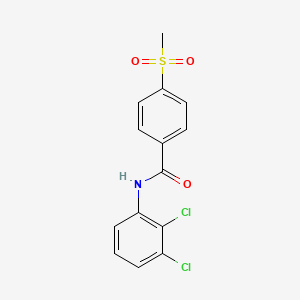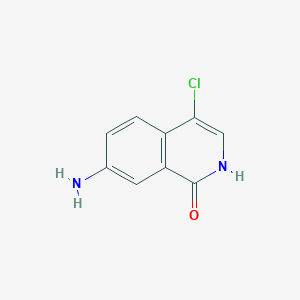
7-Amino-4-chloro-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-chloro-1(2H)-isoquinolinone, commonly referred to as 7-ACI, is a heterocyclic compound that is widely used in medicinal chemistry and organic synthesis. 7-ACI is a versatile building block for the synthesis of a variety of biologically active compounds, such as antitumor agents, antibiotics, and anti-inflammatory drugs. Its unique structure and reactivity make it an attractive target for further research.
科学的研究の応用
Synthesis and Cytotoxic Activity
A series of derivatives related to 7-Amino-4-chloro-1(2H)-isoquinolinone were synthesized to assess their cytotoxic activities. These compounds, derived from aminoanthraquinones, were studied for their ability to inhibit the growth of various cancer cell lines, including in vivo subcutaneous colon 38 tumors in mice. Certain derivatives demonstrated significant cytotoxicity and antitumor activity, warranting further investigation as potential cancer treatments (Bu et al., 2001).
Anti-Plasmodial Activity
Research on the structural modifications of aminoquinolines, including compounds structurally related to 7-Amino-4-chloro-1(2H)-isoquinolinone, has provided insights into their antiplasmodial activity. These studies have shown that certain derivatives are effective against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment (De et al., 1998).
Antimicrobial Activity
New derivatives of tetrahydrothieno[2,3-c]isoquinolines, which can be synthesized from compounds related to 7-Amino-4-chloro-1(2H)-isoquinolinone, have been explored for their antimicrobial properties. These compounds displayed promising activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents (Zaki et al., 2019).
Pharmacological Interference in Cancer Treatment
Chloroquine and its derivatives, related to 7-Amino-4-chloro-1(2H)-isoquinolinone, have been studied for their potential to enhance the efficacy of cancer treatment. These compounds can sensitize cancer cells to chemotherapy and radiation by inhibiting autophagy, a process that cancer cells often exploit for survival. This pharmacological interference has opened new avenues for cancer therapy, combining traditional treatments with autophagy inhibitors (Maycotte et al., 2012).
特性
IUPAC Name |
7-amino-4-chloro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFTKTWQDTWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-chloro-1(2H)-isoquinolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

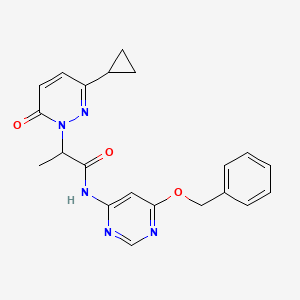
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)
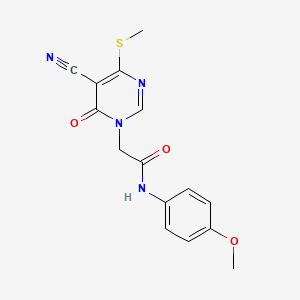
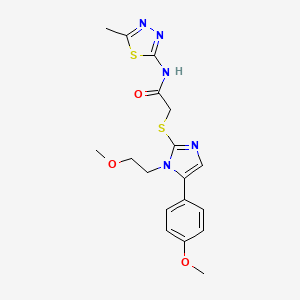
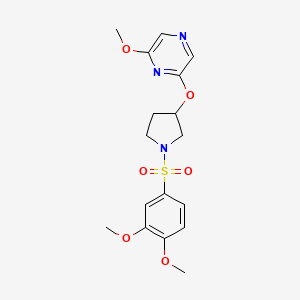
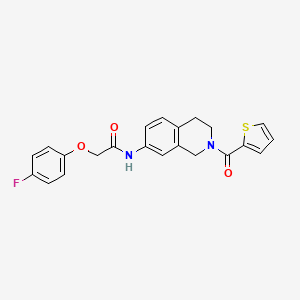
![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)
![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)
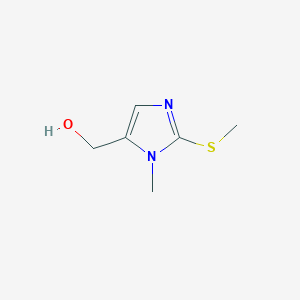
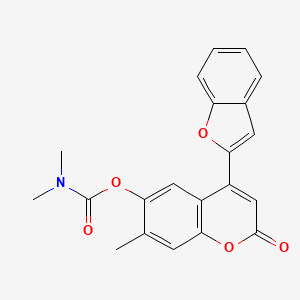
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)
